2-Methyl-3-(methylsulfanyl)quinoxaline
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Overview
Description
2-Methyl-3-(methylsulfanyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with a wide range of targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to exhibit diverse modes of action depending on their chemical structure and the biological target . More studies are required to elucidate the specific interactions between this compound and its targets.
Result of Action
Quinoxaline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline typically involves the condensation of 2-methylquinoxaline with a methylsulfanyl group. One common method is the reaction of 2-methylquinoxaline with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce energy consumption and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylsulfanyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-Methyl-3-(methylsulfanyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoxaline: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
3-Methylquinoxaline: Similar structure but with the methyl group at a different position.
2-Methyl-3-(methylsulfinyl)quinoxaline: Contains a sulfinyl group instead of a sulfanyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-(methylsulfanyl)quinoxaline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the methylsulfanyl group can enhance the compound’s interaction with biological targets, contributing to its potential therapeutic properties .
Properties
IUPAC Name |
2-methyl-3-methylsulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOCLVQVBIIVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511348 |
Source
|
Record name | 2-Methyl-3-(methylsulfanyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78677-13-1 |
Source
|
Record name | 2-Methyl-3-(methylsulfanyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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